molecular formula C18H24N4O2 B6123928 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6123928
M. Wt: 328.4 g/mol
InChI Key: JQTSYJYOPUZSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-propyl-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of neuropharmacology. It is known for its interaction with various neurotransmitter receptors, making it a candidate for the development of drugs targeting neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTSYJYOPUZSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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